Methyl glyoxylate

Descripción

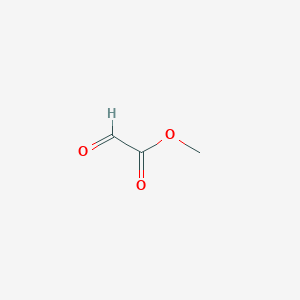

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-6-3(5)2-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKXSMSQHIOMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70205-93-5 | |

| Record name | Acetic acid, 2-oxo-, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70205-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1052614 | |

| Record name | Methyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-68-9 | |

| Record name | Methyl glyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl glyoxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JUE6B29X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for Methyl Glyoxylate and Its Derivatives

Classical and Conventional Synthesis Routes

Methyl glycolate (B3277807), a byproduct of the coal-to-ethylene glycol industry, serves as a promising and readily available raw material for the production of methyl glyoxylate (B1226380). ecnu.edu.cnmdpi.com The selective oxidation of methyl glycolate is an ideal non-petrochemical route for this synthesis. acs.orgacs.org

Chemical oxidation represents a primary method for converting methyl glycolate to methyl glyoxylate. This typically involves gas-phase aerobic oxidation using various metal-containing catalysts. Transition metal oxides such as V₂O₅, MnO₂, and Fe₂O₃ are known for their activity in the partial oxidation of alcohols. acs.org

Recent research has highlighted α-Fe₂O₃ (hematite) as a particularly effective catalyst for the aerobic oxidation of methyl glycolate. acs.orgacs.org A study utilizing an α-Fe₂O₃ catalyst with a hydroxyl-deficient surface demonstrated high efficiency, achieving a methyl glycolate (MG) conversion of 80.2% and a this compound (MGO) selectivity of 91.1% at 220 °C. The catalyst showed stability over a 100-hour test, maintaining an MG conversion of 80–85% and MGO selectivity of 90–92%. acs.orgacs.org The reaction is believed to follow the Mars-van Krevelen mechanism, where the hydroxyl-deficient surface provides reactive lattice oxygen and numerous accessible Fe sites, facilitating the reaction. acs.orgacs.org

Other catalytic systems have also been explored. One patented method describes the use of catalysts with active components such as Gold (Au), Palladium (Pd), or Platinum (Pt) on carriers like TiO₂, SiO₂, or ZrO₂ under mild conditions with oxygen or air. google.com Another approach employed a self-made C-3 catalyst with air as the oxidant at 340 °C, achieving a this compound yield of 92.6%. google.com

Table 1: Performance of Various Catalysts in Chemical Oxidation of Methyl Glycolate

| Catalyst | Oxidant | Temperature (°C) | MG Conversion (%) | MGO Selectivity (%) | MGO Yield (%) |

|---|---|---|---|---|---|

| α-Fe₂O₃-N-500 | O₂/N₂ | 220 | 80.2 | 91.1 | ~73.1 |

| α-Fe₂O₃-N-500 | O₂/N₂ | 240 | 93.1 | 87.3 | ~81.3 |

| C-3 Catalyst | Air | 340 | - | - | 92.6 |

Enzymatic methods offer a green and highly selective alternative to chemical oxidation, which can sometimes lead to over-oxidation. mdpi.com The enzymatic oxidation of methyl glycolate to this compound presents advantages such as less pH change during the reaction and easier product isolation compared to the oxidation of glycolic acid. mdpi.com

Oxidation of Methyl Glycolate

Enzymatic Oxidation Strategies

Glycolate Oxidase Catalysis

The primary enzyme employed in this process is glycolate oxidase (GOX), a peroxisomal flavoprotein that catalyzes the oxidation of α-hydroxy acids. researchgate.netnih.gov In this reaction, glycolate oxidase converts methyl glycolate into this compound, with the concomitant production of hydrogen peroxide (H₂O₂). mdpi.comnih.gov

Studies using a crude preparation of glycolate oxidase from Spinacia oleracea (SoGOX) demonstrated the feasibility of this conversion. However, the efficiency of the standalone enzyme can be limited. In one set of experiments, the crude SoGOX enzyme alone only achieved a 21.1% yield of this compound from methyl glycolate after 24 hours of reaction. mdpi.com The reaction is often coupled with catalase to decompose the H₂O₂ byproduct, which can inhibit the glycolate oxidase. mdpi.comresearchgate.net

Fusion Enzyme Systems for Enhanced Efficiency

A highly effective system was constructed by fusing glycolate oxidase (SoGOX), catalase (HpCAT), and hemoglobin (VsHGB). Hemoglobin is included to facilitate the binding and release of oxygen, a key substrate for the oxidase. mdpi.com Eight different fusion enzymes were created by varying the enzyme orientation and the length of the peptide linkers. The fusion protein designated as VsHGB-GSG-SoGOX-GGGGS-HpCAT proved to be the most effective, converting 100 mM of methyl glycolate to this compound with a yield of 67.8% after 4 hours. This represented a 2.9-fold increase in yield compared to using the three enzymes as separate, non-fused proteins, which gave a yield of 23.6%. mdpi.com

Further improvements were achieved through directed evolution of the SoGOX component of the fusion enzyme. By introducing specific mutations (M267T/S362G), the catalytic performance was enhanced. Under optimized conditions, the crude preparation of the mutated fusion enzyme (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT) catalyzed the oxidation of 200 mM methyl glycolate, achieving a high yield of 95.3% in 6 hours. mdpi.com

Table 2: Comparison of Enzymatic Systems for this compound Synthesis

| Enzymatic System | Substrate Concentration (mM) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Separated Enzymes (SoGOX, HpCAT, VsHGB) | 100 | 4 | 23.6 |

| Fusion Enzyme (VsHGB-GSG-SoGOX-GGGGS-HpCAT) | 100 | 4 | 67.8 |

Methyl phenyl glyoxylate is an important α-keto ester derivative used in the fine chemical industry. acs.orgias.ac.in A clean and efficient synthesis route involves the oxidation of methyl mandelate (B1228975). acs.orgacs.org

This transformation has been successfully achieved using hydrogen peroxide as a clean oxidant in the presence of a novel, reusable nanocatalyst. The catalyst consists of 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀ (a cesium-substituted dodecatungstophosphoric acid) supported on K-10 clay. acs.orgacs.org Nanoparticles of the heteropolyacid are trapped within the pore network of the acid-treated clay. acs.org

In a typical procedure, the oxidation of methyl mandelate using this catalyst system at 50 °C results in the formation of methyl phenyl glyoxylate with a selectivity of 85%. acs.orgias.ac.inacs.org The workup process is straightforward, and the product can be easily separated from the reusable catalyst. acs.orgacs.org This method avoids the use of more corrosive or toxic oxidizing agents that have been employed in the past, such as N-bromosuccinimide, trichloroisocyanuric acid, or N-bromosaccharin. acs.org The proposed mechanism involves the formation of a carbonium ion intermediate, followed by the rupture of a C-H bond to yield the final product. acs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl glycolate |

| Ethylene glycol |

| Dimethyl oxalate (B1200264) |

| Methyl mandelate |

| Methyl phenyl glyoxylate |

| Hydrogen peroxide |

| Glycolic acid |

| Glycine (B1666218) |

| Methanol (B129727) |

| Benzoylformic acid |

| Phenylglyoxylic acid |

| Diethyl oxalate |

| Phenylacetylene |

| Trimethylsilyl phenylacetylene |

| Mandelic acid |

| Benzaldehyde |

| Glyoxal (B1671930) |

| Serine |

| Fumarate |

| Malate (B86768) |

| Acetyl-CoA |

| Isocitrate |

| Succinate (B1194679) |

| Pyruvate (B1213749) |

| Oxalate |

| Chloroacetic acid |

Oxidation of Methyl Mandelate to Methyl Phenyl Glyoxylate

Nanocatalyst Applications in Oxidation

The selective oxidation of methyl glycolate to this compound has been a focal point of research, with nanocatalysts emerging as a highly effective solution to challenges such as over-oxidation and poor catalyst reusability. google.com Noble metals, particularly gold (Au), palladium (Pd), and platinum (Pt) in nanoparticle form, have demonstrated significant catalytic activity. google.com When supported on carriers like titanium dioxide (TiO₂), silicon dioxide (SiO₂), and zirconium dioxide (ZrO₂), these nanocatalysts facilitate the oxidation of methyl glycolate under mild conditions using oxygen or air as the oxidant. google.com

This approach is considered environmentally friendly due to the use of clean oxidants and the ease of catalyst separation and reuse. google.com Research has shown that the conversion rate of methyl glycolate can be high, with correspondingly high selectivity for this compound. google.com For instance, a catalyst comprising 1% Au and 1% Pd on a TiO₂ support has been utilized in the oxidation of methyl glycolate, demonstrating the potential of bimetallic nanocatalysts. google.com The use of zeolite-encapsulated gold nanoparticles has also been explored in the broader context of alcohol oxidation, indicating a versatile strategy for catalyst design. ecnu.edu.cn

Detailed findings from a patented method highlight the preparation and application of these nanocatalysts. The process involves dissolving the active components (e.g., HAuCl₄ and HPdCl₃), adjusting the pH, and then introducing the support material. The final catalyst is obtained after washing, drying, and calcination. google.com The subsequent catalytic oxidation is typically performed in a batch reactor under controlled temperature and pressure. google.com

Table 1: Performance of Nanocatalysts in Methyl Glycolate Oxidation

| Active Components | Support | Reaction Temperature (°C) | Air Pressure (MPa) | Reaction Time (h) | Methyl Glycolate Conversion Rate (%) | This compound Selectivity (%) |

| Au, Pd, Pt (nano) | TiO₂, SiO₂, ZrO₂ | 60-100 | 0.5-2 | 2-8 | High | High |

| Fe-Co | Not Specified | Not Specified | Not Specified | Not Specified | 72.6 | 30.0 |

Data synthesized from patent information describing general conditions and comparative examples. google.com

Heteropolyacid Supported on Clay Catalysis

Heteropolyacids (HPAs) supported on clay materials represent another class of effective catalysts, particularly for the clean oxidation of this compound derivatives. researchgate.net A notable example is the synthesis of methyl phenyl glyoxylate through the oxidation of methyl mandelate. researchgate.net This process utilizes a novel nanocatalyst consisting of cesium-substituted dodecatungstophosphoric acid (Cs₂.₅H₀.₅PW₁₂O₄₀) supported on K-10 montmorillonite (B579905) clay. researchgate.netresearchgate.net

The catalyst, 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10, has been found to be highly active and reusable, which aligns with the principles of green chemistry. researchgate.net The oxidation reaction is carried out using hydrogen peroxide as a clean oxidant, achieving a selectivity of 85% for methyl phenyl glyoxylate. researchgate.net The use of clay as a support for HPAs is advantageous due to its high surface area and the ability to create robust, solid acid catalysts that are easily separated from the reaction mixture. researchgate.netiitm.ac.in The efficacy of various catalysts, including K10 clay alone and dodecatungstophosphoric acid on different supports, has been compared, with the cesium-substituted HPA on K10 clay demonstrating superior performance. researchgate.net

Table 2: Catalyst Efficacy in the Synthesis of Methyl Phenyl Glyoxylate

| Catalyst | Oxidant | Selectivity for Methyl Phenyl Glyoxylate (%) | Key Features |

| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Hydrogen Peroxide | 85 | Nanocatalyst, Reusable, Easy workup |

| K10 clay | Hydrogen Peroxide | Lower Activity | Base support material |

| 20% (w/w) DTP/K10 | Hydrogen Peroxide | Lower Activity | Unsubstituted HPA on clay |

DTP: Dodecatungstophosphoric acid. Data sourced from a study on the clean oxidation of methyl mandelate. researchgate.net

Ozonolysis and Subsequent Reactions

Ozonolysis is a powerful synthetic tool for cleaving unsaturated carbon-carbon bonds to form carbonyl compounds. This method has been successfully applied to the preparation of this compound. google.comwikipedia.org The process typically involves the ozonolysis of a suitable precursor, such as a maleic acid ester, followed by a reduction step. google.com

In a specific example, maleic anhydride (B1165640) is first esterified with methanol to produce dimethyl maleate (B1232345). This intermediate is then subjected to ozonolysis, where ozone is bubbled through a solution of the ester, typically in methanol at low temperatures (e.g., -78 °C). google.comwikipedia.org The ozonolysis product, which is a peroxide-containing intermediate, is then reduced to yield the final product. google.com The reduction can be carried out via catalytic hydrogenation. google.com This process has been shown to produce this compound-methanol hemiacetal in high yields, reaching up to 94% of the theoretical yield. google.com Similarly, the ozonolysis of diethyl maleate in methanol can produce ethyl glyoxylate-methanol hemiacetal with a yield of 97.3%. google.com Ozonolysis of aromatics can also lead to the formation of this compound through muconic acid type intermediates. gatech.edu

Dehydrogenation of Methyl Glycolate

The direct dehydrogenation of methyl glycolate presents a straightforward route to this compound and has been a subject of significant interest. google.comaj7global.com This reaction involves the removal of hydrogen from the methyl glycolate molecule to form a carbonyl group. The process can be achieved through catalytic oxidative dehydrogenation. aj7global.com

While chemical methods exist, enzymatic approaches have also been explored. Glycolate dehydrogenases, for instance, can catalyze the dehydrogenation of glycolate to glyoxylate. mdpi.com However, this enzymatic route often requires the presence of expensive nicotinamide (B372718) coenzymes and an efficient system for their regeneration. mdpi.com In contrast, glycolate oxidase-catalyzed oxidation uses oxygen as an inexpensive oxidant and produces fewer waste products, making it a more suitable alternative for some applications. mdpi.com

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for this compound, aiming to reduce environmental impact and improve process efficiency.

Eco-Friendly Oxidation Processes

A key focus in sustainable synthesis is the use of environmentally benign oxidants and conditions. The aerobic oxidation of methyl glycolate is an exemplary eco-friendly route. acs.orgresearchgate.net This process utilizes molecular oxygen from the air as the primary oxidant, which is both abundant and non-polluting. google.comacs.org

One highly effective system employs α-iron(III) oxide (α-Fe₂O₃) as a catalyst. This method achieves high conversion and selectivity under controlled conditions. acs.orgresearchgate.net Research has demonstrated that a hydroxyl-deficient α-Fe₂O₃ surface significantly lowers the reaction's activation energy (88.6 kJ mol⁻¹) and leads to a high specific activity. acs.org At 220 °C, methyl glycolate conversions of 80–85% with 90–92% selectivity to this compound can be achieved and maintained over extended periods. acs.org

Enzymatic oxidation represents another mild and green alternative to traditional chemical methods, which often rely on metal catalysts and can suffer from over-oxidation. mdpi.com The use of enzymes like glycolate oxidase can reduce side reactions and operate under less harsh conditions. mdpi.com

Catalytic Systems for Reduced Environmental Impact

The development of robust, reusable, and easily separable catalysts is a cornerstone of sustainable chemical synthesis. uni-muenster.de For this compound production, catalytic systems are being designed to minimize waste and energy consumption.

The α-Fe₂O₃ catalyst mentioned previously is not only effective but also stable, capable of maintaining its performance for over 100 hours of continuous testing. acs.org This stability reduces the need for frequent catalyst replacement, thereby minimizing waste.

Similarly, nanocatalysts based on noble metals (Au, Pd, Pt) supported on materials like TiO₂ are designed for easy separation from the reaction mixture and can be reused multiple times without significant loss of activity. google.com This reusability greatly reduces production costs and the environmental burden associated with catalyst disposal. google.com The use of heteropolyacids supported on clay also offers the advantage of a reusable solid acid catalyst, simplifying the workup process and eliminating corrosive liquid acid waste. researchgate.net

Advanced Synthetic Strategies and Emerging Techniques

Advanced and emerging synthetic strategies are continually being developed to improve the efficiency, selectivity, and environmental footprint of chemical manufacturing. In the context of this compound and its derivatives, techniques such as photoelectrochemistry and novel palladium-catalyzed reactions represent the forefront of synthetic innovation.

Photoelectrochemistry is a burgeoning field in organic synthesis that combines the principles of photochemistry and electrochemistry to drive chemical reactions. rsc.orgrsc.org This method utilizes semiconductor photoelectrodes which, upon absorbing light energy, generate charge carriers (electrons and holes) that can initiate redox reactions with high precision and under mild conditions. rsc.orgresearchgate.net The synergistic integration of light and electricity can achieve transformations that are difficult to accomplish using either method alone, often avoiding the need for harsh reagents. rsc.orgrsc.org

This strategy is recognized for its potential in the sustainable production of fine chemicals and pharmaceutical intermediates. researchgate.net While photoelectrochemical methods have been applied to a variety of organic syntheses, including C-H functionalization and cross-coupling reactions, their specific application for the direct synthesis of this compound is an area of ongoing research and is not yet extensively documented in scientific literature. The continued development of photoelectrochemical catalysts and reactor technologies holds promise for future applications in the synthesis of key chemical building blocks like this compound. rsc.org

A significant advancement in the synthesis of this compound derivatives involves a novel palladium-catalyzed decarboxylative 1,2-addition of carboxylic acids to glyoxylic acid esters. rptu.de This method provides a direct route to synthesizing mandelic acid derivatives, which are important structural motifs in many biologically active compounds. rptu.de The reaction serves as a more sustainable alternative to classical methods that often rely on preformed organometallic reagents, which can have an unfavorable environmental profile. rptu.deafricaresearchconnects.com

In this process, readily available and easy-to-handle benzoic acids are used as nucleophiles, which react with glyoxylic acid esters (such as ethyl glyoxylate) in the presence of a palladium catalyst. rptu.de The reaction proceeds via a decarboxylative coupling, where carbon dioxide is the only byproduct, significantly reducing waste compared to traditional methods that generate stoichiometric metal salts. rptu.de

Research has demonstrated that this method is effective for a range of substituted benzoic acids, affording the corresponding α-hydroxy acid derivatives in good yields. For instance, the reaction of 2,4-dimethoxybenzoic acid with ethyl glyoxylate at 60°C resulted in a 72% yield of the desired mandelic acid derivative. rptu.de The versatility of this reaction has been shown with various trisubstituted benzoic acids, leading to yields between 73% and 85%. rptu.de Even a heterocyclic carboxylic acid, 2,6-dimethoxynicotinic acid, successfully participated in the addition, yielding the product at 58%. rptu.de This transformation represents a more sustainable and straightforward pathway for the synthesis of important derivatives from glyoxylate esters. rptu.de

Table 1: Palladium-Catalyzed Decarboxylative 1,2-Addition of Various Benzoic Acids to Ethyl Glyoxylate rptu.de

| Benzoic Acid Reactant | Product | Yield (%) |

|---|---|---|

| 2,4-Dimethoxybenzoic acid | Ethyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate | 72 |

| 2,4,6-Trimethoxybenzoic acid | Ethyl 2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetate | 85 |

| 2,3,4-Trimethoxybenzoic acid | Ethyl 2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetate | 73 |

| 2,4,5-Trimethoxybenzoic acid | Ethyl 2-hydroxy-2-(2,4,5-trimethoxyphenyl)acetate | 78 |

| 3-Bromo-2,6-dimethoxybenzoic acid | Ethyl 2-(3-bromo-2,6-dimethoxyphenyl)-2-hydroxyacetate | 22 |

| 2,6-Dimethoxynicotinic acid | Ethyl 2-hydroxy-2-(2,6-dimethoxypyridin-3-yl)acetate | 58 |

Iii. Reaction Mechanisms and Reactivity of Methyl Glyoxylate

Mechanistic Investigations of Methyl Glyoxylate (B1226380) Reactions

Methyl glyoxylate oxime serves as a versatile substrate in cycloaddition reactions, capable of undergoing competing pathways to yield structurally diverse heterocyclic products. The reactivity is largely governed by the nature of the dienophile or dipolarophile, reaction conditions, and the presence of catalysts.

The reaction of this compound oxime with cyclopentadiene (B3395910) is a classic example illustrating the competition between aza-Diels-Alder ([4+2] cycloaddition) and 1,3-dipolar ([3+2] cycloaddition) pathways. rsc.orgresearchgate.net The oxime (MGO) can exist in equilibrium with its tautomeric nitrone form. researchgate.net This nitrone is the key intermediate that functions as the 1,3-dipole in the [3+2] cycloaddition. researchgate.netresearchgate.net

Aza-Diels-Alder Reaction ([4+2] Cycloaddition): In this pathway, the C=N bond of the oxime acts as the dienophile, reacting with a conjugated diene like cyclopentadiene. This process, also known as a hetero-Diels-Alder reaction, leads to the formation of six-membered nitrogen-containing heterocycles. researchgate.netresearchgate.net For instance, the reaction with cyclopentadiene yields both endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates. researchgate.net

1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): This pathway involves the tautomeric nitrone form of this compound oxime reacting with a dipolarophile (an alkene like cyclopentadiene). researchgate.netwikipedia.org The reaction is a concerted, pericyclic process that forms a five-membered isoxazolidine (B1194047) ring. researchgate.netorganic-chemistry.org In the case of cyclopentadiene, this pathway often yields the major product, (±)-methyl (1R,4R,5R)-(2-oxa-3-azabicyclo[3.3.0]oct-7-ene)-4-carboxylate. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating these competitive mechanisms. rsc.orgresearchgate.netnih.gov Calculations show that the reaction is characterized by the nucleophilic attack of cyclopentadiene on the carbon atom of the nitrone tautomer. The subsequent ring closure determines whether the final product is the [3+2] or [4+2] cycloadduct. rsc.orgresearchgate.net

| Reaction Pathway | Reactant Species (from this compound Oxime) | Dienophile/Dipolarophile | Product Type | Example Product with Cyclopentadiene |

| Aza-Diels-Alder | Oxime (C=N bond) | Cyclopentadiene (diene) | Six-membered N-heterocycle (2-azabicyclo[2.2.1]heptene derivative) | (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (endo and exo isomers) |

| 1,3-Dipolar Cycloaddition | Nitrone (tautomer) | Cyclopentadiene (dipolarophile) | Five-membered O,N-heterocycle (isoxazolidine derivative) | (±)-methyl (1R,4R,5R)-(2-oxa-3-azabicyclo[3.3.0]oct-7-ene)-4-carboxylate |

The outcome and rate of the cycloaddition reactions of this compound oxime can be significantly influenced by the use of Lewis acid catalysts, such as boron trifluoride (BF₃). rsc.orgresearchgate.net Lewis acids play a crucial role by coordinating with the oxime, which alters its electronic properties and reactivity. rsc.orgresearchgate.net

Theoretical studies have shown that the coordination of a Lewis acid like BF₃ to the oxygen atom of this compound oxime not only enhances the electrophilicity of the substrate but also favors the formation of the tautomeric nitrone complex. rsc.orgresearchgate.net This BF₃:nitrone complex becomes the primary reactive species. The increased electrophilicity of this complex significantly accelerates the rate of the cycloaddition reaction by lowering the activation energy. researchgate.net

The catalysis has a profound effect on the product distribution. In the reaction with cyclopentadiene, the presence of various Lewis and Brønsted acids has been studied. researchgate.net DFT calculations indicate that the Lewis acid-catalyzed pathway proceeds via a nucleophilic attack of the diene on the carbon atom of the BF₃:nitrone complex. rsc.orgresearchgate.net The subsequent ring closure leads to the formation of either the formal [3+2] or [4+2] cycloadducts through stereoisomeric transition states that possess similar electronic structures. rsc.org The catalyst effectively lowers the energy barrier for both pathways but can selectively favor one, allowing for control over the reaction's regioselectivity and stereoselectivity. researchgate.netresearchgate.net

| Catalyst | Role | Effect on Reactivity | Effect on Product Formation |

| BF₃ (Boron trifluoride) | Lewis Acid | Coordinates to the oxime's oxygen atom, increasing electrophilicity. | Stabilizes the nitrone tautomer, making it the primary reactive species. Lowers the activation energy, accelerating the reaction rate. Influences the ratio of [3+2] to [4+2] cycloadducts. |

| Brønsted Acids | Acid Catalyst | Protonates the oxime, increasing its reactivity. | Can also influence the competition between Diels-Alder and 1,3-dipolar cycloaddition pathways. |

While this compound itself is a product of oxidation, it also undergoes further oxidation, particularly in the atmosphere, where it contributes to the formation of secondary organic aerosols (SOA). The atmospheric chemistry is complex, involving photolysis and reactions with key oxidants like the hydroxyl radical (•OH). The mechanisms described here are based on studies of the structurally similar and atmospherically critical compound, methylglyoxal (B44143), which serves as a proxy for understanding the atmospheric fate of this compound.

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The reaction between methylglyoxal and •OH is a significant atmospheric removal process. rsc.orgnih.gov Theoretical and experimental studies indicate that this reaction proceeds via hydrogen abstraction by the •OH radical. nih.govyork.ac.uk

In the aqueous phase of clouds, fogs, and aerosols, the oxidation mechanism is particularly important for SOA formation. nih.govkaust.edu.sa Methylglyoxal first undergoes hydration to form its diol and tetrol structures. The •OH radical then initiates oxidation, primarily through H-atom abstraction from these hydrated forms. researchgate.net This is followed by the addition of molecular oxygen (O₂) to form peroxy radicals. These radicals can then undergo further reactions, leading to a cascade of oxidation products. nih.govresearchgate.net

The aqueous-phase oxidation of methylglyoxal by •OH radicals leads to the formation of several key small-molecule organic acids. nih.govkaust.edu.sa These products are significant components of atmospheric aerosols.

The major first-generation product is pyruvic acid. nih.govresearchgate.net This is formed through a pathway involving H-atom abstraction, O₂ addition, and subsequent radical reactions. Pyruvic acid can then undergo further oxidation to yield smaller, more stable carboxylic acids. researchgate.net

Key final oxidation products include:

Acetic Acid: Formed substantially from the subsequent oxidation of pyruvic acid. nih.govresearchgate.net

Oxalic Acid: A ubiquitous component of atmospheric aerosols, formed from intermediates such as glyoxylic and mesoxalic acids, which are products of various oxidation pathways. researchgate.netresearchgate.net

Formic Acid: Also identified as a significant product from the photodegradation of methylglyoxal. nih.govnih.gov

In addition to these small acids, the radical-radical reactions occurring in the aqueous phase can lead to the formation of higher-molecular-weight species and oligomers, which are crucial contributors to the mass of secondary organic aerosols. researchgate.netcolorado.eduresearchgate.net

| Oxidation Product | Formation Pathway | Atmospheric Significance |

| Pyruvic Acid | Major first-generation product from the •OH radical reaction with methylglyoxal. nih.govresearchgate.net | Key intermediate in atmospheric oxidation cascades. |

| Acetic Acid | Formed from the subsequent oxidation of pyruvic acid. nih.govresearchgate.net | Contributes to atmospheric acidity. |

| Oxalic Acid | Formed from intermediates like glyoxylic and mesoxalic acids. researchgate.net | A major component of secondary organic aerosol (SOA). |

| Formic Acid | Formed via photolysis and •OH radical pathways. nih.govnih.gov | Contributes to atmospheric acidity. |

| Oligomers | Formed via radical-radical reactions in the aqueous phase. researchgate.netresearchgate.net | Significant contributors to SOA mass and growth. |

Morita-Baylis Hillman Reaction with Methyl Phenyl Glyoxylate

The Morita-Baylis Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an α-keto ester like methyl phenyl glyoxylate. btu.edu.trwikipedia.org This reaction is valued for its ability to create densely functionalized molecules under mild conditions and with high atom economy. wikipedia.orgrsc.org The organocatalytic variant of the MBH reaction, particularly with challenging substrates like α-keto esters, has been a subject of focused research. btu.edu.tr

The development of effective organocatalytic systems is crucial for the successful execution of the MBH reaction involving α-keto esters. One such system has been developed for the reaction between methyl phenyl glyoxylate and methyl vinyl ketone. btu.edu.tr This system employs a tertiary amine as the primary catalyst and an N-Boc-protected amino acid as a co-catalyst or proton transfer mediator. btu.edu.tr

Specifically, the combination of 4-dimethylaminopyridine (B28879) (DMAP) as the tertiary amine catalyst and N-Boc-L-pipecolinic acid as a proton transfer mediator has proven effective. btu.edu.tr This catalytic system, utilized in a polar aprotic solvent like N,N-dimethylformamide (DMF), yielded the desired MBH adduct in a 66% yield after 48 hours. btu.edu.tr The use of amino acid derivatives as co-catalysts is a common strategy in asymmetric MBH reactions. btu.edu.tr

| Component | Role | Specific Compound | Solvent |

|---|---|---|---|

| Electrophile | Substrate | Methyl Phenyl Glyoxylate | N,N-dimethylformamide (DMF) |

| Activated Alkene | Substrate | Methyl vinyl ketone | |

| Catalyst | Nucleophilic Trigger | 4-dimethylaminopyridine (DMAP) | |

| Co-catalyst | Proton Transfer Mediator | N-Boc-L-pipecolinic acid |

The generally accepted mechanism for the Morita-Baylis-Hillman reaction consists of three primary steps. nrochemistry.com This mechanism, initiated by a nucleophilic catalyst, involves a sequence of Michael addition, aldol (B89426) reaction, and an elimination step. nrochemistry.commdpi.com

Michael Addition : The reaction begins with the conjugate (Michael) addition of the nucleophilic catalyst, such as a tertiary amine, to the activated alkene (e.g., methyl vinyl ketone). nrochemistry.commdpi.com This forms a zwitterionic enolate intermediate. nrochemistry.com

Aldol Addition : The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl phenyl glyoxylate in an aldol-type addition. nrochemistry.com This step forms a second zwitterionic intermediate.

Proton Transfer and Elimination : A proton transfer, often facilitated by a co-catalyst or the solvent, neutralizes the intermediate. btu.edu.tr The final step is the elimination of the catalyst, which regenerates it for the next catalytic cycle and forms the final α-methylene-β-hydroxycarbonyl product. nrochemistry.commdpi.com

In the specific case of the reaction organocatalyzed by DMAP and N-Boc-L-pipecolinic acid, a detailed mechanism has been proposed that highlights the crucial role of the amino acid co-catalyst. btu.edu.tr It is suggested that the acid functional group of N-Boc-L-pipecolinic acid acts as a mediator for the proton transfer step, facilitating the crucial hydrogen transfer between intermediates. btu.edu.tr This mediation is believed to occur within a transition state that involves the co-catalyst. btu.edu.tr

Reactivity Descriptors and Computational Studies

Computational chemistry provides powerful tools for understanding the intricacies of reaction mechanisms and predicting chemical reactivity. coe.eduumn.edu For this compound and related compounds, methods based on Density Functional Theory (DFT) offer deep insights into their behavior in reactions like the MBH.

Density Functional Theory (DFT) has become an invaluable tool for the semiquantitative study of organic reactivity and the elucidation of complex reaction mechanisms. coe.edumdpi.comsemanticscholar.org By applying DFT calculations, researchers can investigate the energetics of a chemical reaction, map out reaction coordinate diagrams, and visualize the three-dimensional structures of transition states. coe.edu

The application of DFT allows for the interrogation of reaction pathways, such as distinguishing between stepwise and concerted mechanisms. umn.edumdpi.com For instance, DFT calculations can determine the activation barriers for different proposed routes, with the pathway having the lower energy barrier being the more likely mechanism. mdpi.com This approach has been used to study various organic reactions, providing a deeper understanding that complements experimental findings. umn.edu Hybrid DFT functionals, such as B3LYP and M06-2X, are commonly employed to provide accurate energy calculations for organic reactions. semanticscholar.orgmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between specific orbitals of the reacting molecules. youtube.comwikipedia.org It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital) : This is the highest-energy orbital that contains electrons. youtube.com A molecule's HOMO is associated with its nucleophilic or electron-donating character. libretexts.orgyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital) : This is the lowest-energy orbital that is devoid of electrons. youtube.com The LUMO determines the electrophilic or electron-accepting properties of a molecule. libretexts.orgyoutube.com

In the context of the Morita-Baylis-Hillman reaction, FMO theory helps explain the interaction between the nucleophilic enolate intermediate and the electrophilic this compound. The reactivity is governed by the overlap between the HOMO of the enolate and the LUMO of the this compound. The energy difference between these frontier orbitals influences the reaction rate; a smaller HOMO-LUMO gap generally corresponds to a more facile reaction.

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest energy molecular orbital containing electrons. | Determines nucleophilicity/basicity; acts as the electron donor. youtube.com |

| LUMO | Lowest energy molecular orbital without electrons. | Determines electrophilicity/acidity; acts as the electron acceptor. youtube.com |

Conceptual DFT provides a framework for quantifying chemical reactivity through a set of descriptors derived from the variation of energy with respect to the number of electrons. semanticscholar.orgnih.gov These indices have become powerful tools for analyzing and predicting the outcomes of chemical reactions. mdpi.comnih.gov

Key global reactivity indices include:

Electronic Chemical Potential (μ) : This index measures the tendency of electrons to escape from a system. mdpi.comsemanticscholar.org It is related to the negative of electronegativity. nih.gov

Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. nih.gov

Electrophilicity Index (ω) : This index quantifies the electron-accepting capability of a molecule. mdpi.comsemanticscholar.org Strong electrophiles are characterized by high ω values. mdpi.com

Nucleophilicity Index (N) : This index measures the electron-donating ability of a species. mdpi.com

In addition to these global indices, local reactivity descriptors like Parr functions (Pk+ and Pk-) and Fukui functions (f+ and f-) are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks, respectively. mdpi.comnih.gov By calculating these indices for reactants like this compound and an activated alkene, one can predict their relative reactivity and the regioselectivity of the reaction. nih.gov

| Index | Symbol | Description |

|---|---|---|

| Electronic Chemical Potential | μ | Measures the escaping tendency of electrons. mdpi.com |

| Hardness | η | Represents resistance to charge transfer. nih.gov |

| Electrophilicity | ω | Quantifies the ability of a species to accept electrons. mdpi.com |

| Nucleophilicity | N | Quantifies the ability of a species to donate electrons. mdpi.com |

| Parr Functions | Pk+ / Pk- | Local descriptors that indicate sites for electrophilic and nucleophilic attack. mdpi.com |

Iv. Applications of Methyl Glyoxylate in Organic Synthesis

Building Block in Complex Molecule Synthesis

The dual reactivity of methyl glyoxylate (B1226380) makes it an important intermediate in the production of fine chemicals and specialty materials across several industries. Its ability to undergo reactions at both the carbonyl and ester sites facilitates the construction of intricate molecular architectures.

Methyl glyoxylate and its derivatives serve as crucial starting materials or intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The glyoxylate ester moiety is a key component in building chiral molecules and heterocyclic systems that form the core of many therapeutic agents.

Detailed research findings have highlighted its role in the synthesis of several key pharmaceutical intermediates:

(R)-pantolactone : Glyoxylate esters are used as starting materials in the industrial synthesis of (R)-pantolactone. core.ac.uk This compound is a vital chiral intermediate for the production of D-pantothenate (Vitamin B5). core.ac.uk

Antiviral Drug Intermediates : L-menthyl glyoxylate monohydrate, a derivative of glyoxylic acid, is a key intermediate in the manufacture of the antiretroviral drugs lamivudine (B182088) and emtricitabine, which are used in the treatment of HIV. wikipedia.orgmdpi.com

Mitomycin C Intermediates : Ethyl glyoxylate, a closely related compound, has been used to synthesize advanced aziridinyl pyrrolidine (B122466) intermediates en route to the mitomycin natural products, a family of antitumor agents. ualberta.ca The principles of these synthetic routes are applicable to this compound as well.

Table 1: Examples of Pharmaceutical Intermediates from Glyoxylate Esters

| Intermediate | Derived Pharmaceutical | Therapeutic Class |

|---|---|---|

| (R)-pantolactone | D-pantothenate (Vitamin B5) | Vitamin |

| L-menthyl glyoxylate | Lamivudine, Emtricitabine | Antiviral (HIV) |

| Aziridinyl pyrrolidines | Mitomycin C | Antitumor |

In the agrochemical sector, this compound is a precursor for a range of active ingredients, including herbicides and fungicides. The hydrolysis of this compound to glyoxylic acid is a common step, with the resulting acid being widely used in the preparation of these agricultural chemicals. mdpi.comwikipedia.orggoogle.com

Key examples of its application include:

Fungicides : The compound 2-(2-methyl phenoxy)-methylene phenyl this compound is a critical intermediate in the synthesis of Kresoxim-methyl. google.com Kresoxim-methyl is a broad-spectrum strobilurin fungicide used to control diseases like powdery mildew and scab on fruits and vegetables. google.com

Herbicides : this compound can serve as a precursor to glycine (B1666218). google.com Glycine, in turn, is a primary raw material in the industrial synthesis of glyphosate, one of the most widely used broad-spectrum herbicides for weed control. wikipedia.orggoogle.com

This compound, primarily through its hydrolysis product glyoxylic acid, is a key component in the synthesis of important aroma chemicals. Its most notable application is in the production of vanillin (B372448), a globally significant flavor and fragrance compound.

The industrial synthesis of vanillin from guaiacol (B22219) and glyoxylic acid is a well-established and competitive process. google.comorientjchem.org The reaction proceeds through several key steps:

Condensation : Guaiacol is reacted with glyoxylic acid in a weakly alkaline medium. This condensation reaction forms vanillylmandelic acid. acs.org

Oxidation : The resulting vanillylmandelic acid is then oxidized in the presence of a catalyst. acs.org

Decarboxylation : Finally, the intermediate is acidified to induce decarboxylation, yielding crude vanillin. orientjchem.orgacs.org

This process is highly efficient because the glyoxyl radical adds to the aromatic ring of guaiacol almost exclusively at the para-position relative to the hydroxyl group, which simplifies purification procedures. orientjchem.org The resulting synthetic vanillin is widely used in the food, beverage, and perfume industries. google.com

Polymer Chemistry and Material Science

This compound is a valuable monomer in the field of polymer chemistry, particularly for the creation of functional and stimuli-responsive polymers. Its ability to polymerize through its carbonyl group leads to the formation of polyacetals with unique properties.

This compound can be polymerized to produce poly(this compound), a member of the polyglyoxylate family. monash.edu These polymers are characterized by a polyacetal backbone, which makes them susceptible to degradation under certain conditions.

Polyglyoxylates are notable for being a class of "self-immolative polymers." monash.eduecnu.edu.cn This means the polymer chain is stable when a stabilizing "end-cap" is present at its terminus. However, upon cleavage of this end-cap by a specific trigger (such as UV light or a chemical reagent), the entire polymer backbone rapidly depolymerizes back to its constituent monomers. monash.edu This property makes poly(this compound) and related polymers highly attractive for applications requiring controlled degradation, such as drug delivery systems, temporary coatings, and sensors. core.ac.ukacs.org Research has demonstrated that the polymerization approach is applicable to various glyoxylate monomers, including methyl, ethyl, and n-butyl glyoxylate, allowing for the creation of polymers with tunable properties. monash.edu

To synthesize poly(this compound) with well-defined molecular weights and low dispersity, controlled polymerization techniques are employed. mdpi.com Anionic polymerization is a particularly effective method for glyoxylate esters. core.ac.ukacs.org

The process generally involves these key steps:

Initiation : The polymerization is initiated by a strong nucleophile, such as an alkyllithium reagent (e.g., n-BuLi) or an alkoxide. core.ac.ukacs.org The initiator attacks the electrophilic carbon of the aldehyde group in the this compound monomer, creating an anionic propagating species. wikipedia.org

Propagation : The resulting anion rapidly adds to subsequent monomer molecules in a chain-growth fashion, extending the polyacetal chain. wikipedia.org The reaction is typically conducted at low temperatures (e.g., -20 °C to -78 °C) to suppress side reactions and depolymerization. core.ac.uk

Termination/End-capping : Due to the "living" nature of anionic polymerization, the polymer chains remain active until they are intentionally terminated or "capped." wikipedia.org An electrophilic agent, such as benzyl (B1604629) chloroformate, is often added to quench the reaction and install a stable end-cap on the polymer chain, preventing premature degradation. core.ac.uk

This controlled approach allows for the synthesis of well-defined poly(this compound) and block copolymers containing polyglyoxylate segments, enabling precise control over the material's final properties and degradation behavior. core.ac.ukacs.org

Self-Immolative Polymers and Their Properties

This compound serves as a key monomer in the development of polyglyoxylates, a versatile class of self-immolative polymers (SIPs). acs.org These materials are designed to degrade in a rapid, end-to-end depolymerization cascade following the cleavage of a stabilizing end-cap from the polymer terminus. acs.orgresearchgate.netnih.govuwo.ca This controlled disassembly makes them highly valuable for applications ranging from sensors to controlled release systems. acs.orgresearchgate.net

A significant advantage of polyglyoxylates is their degradation into non-toxic products. acs.orgnih.gov This contrasts with many other SIPs that can release potentially harmful substances like quinone methides or phthalaldehydes. acs.orgnih.gov For instance, the depolymerization of poly(ethyl glyoxylate) yields ethanol (B145695) and glyoxylic acid hydrate, a metabolic intermediate. acs.orgacs.orgnih.gov

The properties of these smart polymers can be precisely tuned. By incorporating different glyoxylate monomers—such as this compound, n-butyl glyoxylate, or benzyl glyoxylate—researchers can alter the physical characteristics of the resulting polymer. acs.orgnih.gov Furthermore, random copolymers of these monomers with ethyl glyoxylate can be synthesized to achieve specific properties. acs.orgnih.gov The polymerization is typically followed by the installation of a trigger-responsive end-cap. A common example is the use of a 6-nitroveratryl carbonate group, which can be cleaved by UV light to initiate the depolymerization cascade. acs.orgresearchgate.netacs.org

The versatility of this system extends to the creation of amphiphilic self-immolative block copolymers. These advanced materials can self-assemble into micelles in aqueous solutions. acs.orgresearchgate.netnih.gov Upon exposure to a specific trigger, such as UV irradiation, the polyglyoxylate block rapidly depolymerizes, leading to the disassembly of the micellar structure. acs.orgresearchgate.netnih.gov

| Monomer | Polymer Type | Trigger Example | Key Properties & Applications |

|---|---|---|---|

| This compound | Polyglyoxylate Homopolymer or Copolymer | UV Light, pH changes, Reducing agents | Tunable properties, non-toxic degradation products, used in controlled release systems. acs.orgnih.govnih.gov |

| Ethyl Glyoxylate | Polyglyoxylate Homopolymer or Copolymer | UV Light (cleavage of 6-nitroveratryl carbonate end-cap) | Forms the basis for many polyglyoxylate SIPs; degrades into ethanol and glyoxylic acid hydrate. acs.orgacs.orgnih.gov |

| n-Butyl Glyoxylate | Polyglyoxylate Homopolymer or Copolymer | Various stimuli-responsive end-caps | Allows for modification of polymer's physical properties, such as hydrophobicity. acs.orgnih.gov |

| Benzyl Glyoxylate | Polyglyoxylate Homopolymer or Copolymer | Various stimuli-responsive end-caps | Introduces aromatic groups, enabling different polymer characteristics and interactions. acs.orgnih.gov |

Role in Cascade Catalysis and Biocatalysis

This compound is a significant product in the field of biocatalysis, particularly through the use of enzymatic cascade reactions. These processes are valued as milder and more environmentally friendly ("greener") alternatives to traditional chemical oxidation, which often rely on metal catalysts and risk over-oxidation side reactions. mdpi.com

A notable application is the efficient synthesis of this compound from methyl glycolate (B3277807), a by-product of the coal-to-glycol industry. mdpi.com This biotransformation is achieved using a multi-enzyme cascade system. One such system employs three distinct enzymes in a coordinated reaction:

Glycolate Oxidase : This enzyme catalyzes the initial oxidation of methyl glycolate to this compound. This step consumes oxygen and produces hydrogen peroxide (H₂O₂) as a by-product. mdpi.com

Catalase : As the accumulation of hydrogen peroxide can be harmful to the enzymes and lead to unwanted side reactions, catalase is introduced into the cascade. Its role is to efficiently decompose H₂O₂ into water and oxygen. mdpi.com

Research has focused on optimizing this cascade by creating fusion enzymes, where the different enzymes are physically linked. This approach enhances efficiency by co-localizing the catalytic activities. In one study, a fusion enzyme construct (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT) was developed and used as a crude biocatalyst. mdpi.com This system demonstrated high efficiency, achieving a 95.3% yield in the conversion of 200 mM methyl glycolate to this compound within 6 hours under optimized conditions. mdpi.com The use of a crude enzyme preparation simplifies the process and makes it more economical for potential large-scale applications. mdpi.com

| Enzyme Component | Source Organism (Example) | Function in the Cascade | Result |

|---|---|---|---|

| Glycolate Oxidase (SoGOX) | Spinacia oleracea | Oxidizes methyl glycolate to this compound. mdpi.com | Efficient and selective production of this compound with a yield of up to 95.3%. mdpi.com |

| Catalase (HpCAT) | Helicobacter pylori | Decomposes the harmful by-product hydrogen peroxide (H₂O₂) into water and oxygen. mdpi.com | |

| Hemoglobin (VsHGB) | Vitreoscilla stercoraria | Facilitates oxygen supply for the oxidation reaction. mdpi.com |

V. Biological and Metabolic Relevance of Glyoxylate General, Not Methyl Glyoxylate Specific

Glyoxylate (B1226380) Cycle in Organisms

The glyoxylate cycle is a metabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. wikipedia.org It is a critical anabolic pathway for many bacteria, protists, fungi, and plants, enabling them to synthesize carbohydrates from fatty acids or other two-carbon compounds like acetate (B1210297). wikipedia.orgnih.gov This capability is particularly vital for organisms when simple sugars are not available as a carbon source. wikipedia.org In plants, this cycle is crucial during seed germination, allowing the stored lipids to be converted into carbohydrates to fuel the growth of the seedling. nih.govslideshare.net The cycle primarily occurs in specialized peroxisomes known as glyoxysomes. slideshare.netyoutube.com While generally considered absent in animals, the discovery of key enzymes of the cycle in some animal tissues has sparked further research. wikipedia.org

A primary function of the glyoxylate cycle is its anaplerotic role, which means it replenishes intermediates of other metabolic pathways, most notably the TCA cycle. nih.govyoutube.comnih.gov By allowing organisms to utilize two-carbon compounds like acetate or ethanol (B145695) as their sole carbon source, the glyoxylate cycle facilitates the net production of four-carbon compounds. nih.govnih.gov This process bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon atoms that would otherwise be lost as carbon dioxide. wikipedia.orgnih.gov This carbon conservation is essential for the biosynthesis of macromolecules, including glucose, from these simple carbon sources. wikipedia.orgproteopedia.org The succinate (B1194679) produced during the cycle can be used to form essential cellular building blocks. researchgate.netbritannica.com

The glyoxylate cycle is intricately linked with the TCA cycle, sharing several enzymes and intermediates. nih.govslideshare.net Five of the eight enzymes of the TCA cycle also participate in the glyoxylate cycle: citrate (B86180) synthase, aconitase, succinate dehydrogenase, fumarase, and malate (B86768) dehydrogenase. wikipedia.orgproteopedia.org The key distinction lies in the bypassing of the two oxidative decarboxylation steps of the TCA cycle through the action of two unique enzymes: isocitrate lyase and malate synthase. wikipedia.orgslideshare.net This bypass allows for the net conversion of acetyl-CoA to metabolic intermediates required for biosynthesis, a feat not possible through the TCA cycle alone, where acetate carbon is completely oxidized to CO2. nih.gov

Furthermore, the glyoxylate cycle interacts with the methylcitrate cycle, particularly in organisms that metabolize odd-chain fatty acids. wikipedia.orgfrontiersin.org The methylcitrate cycle is responsible for the breakdown of propionyl-CoA, a product of odd-chain fatty acid oxidation. wikipedia.org Both cycles share substrates and enzymes, and the succinate produced in the methylcitrate cycle can be utilized in the TCA cycle. wikipedia.org In some fungi and bacteria, these two cycles work synergistically to regulate carbon source utilization and are crucial for their growth and, in some cases, pathogenicity. nih.govresearchgate.netresearchgate.net Isocitrate lyase, a key enzyme of the glyoxylate cycle, can also function as a methylisocitrate lyase in the methylcitrate cycle in certain bacteria. frontiersin.orgwikipedia.org

Glyoxylate itself is a highly reactive aldehyde and a central metabolite in various pathways. nih.govfrontiersin.org In organisms possessing the glyoxylate cycle, it is a key intermediate derived from the cleavage of isocitrate. wikipedia.org In higher organisms, including humans, glyoxylate is primarily formed from the oxidation of glycolate (B3277807) in peroxisomes. nih.gov It can also be generated during the catabolism of glycine (B1666218) and hydroxyproline. reactome.org

Due to its reactivity, the intracellular concentration of glyoxylate is tightly regulated. frontiersin.org In humans, glyoxylate is primarily metabolized in the liver, where it can be converted to glycine by the enzyme alanine-glyoxylate aminotransferase, oxidized to oxalate (B1200264) by lactate (B86563) dehydrogenase, or reduced to glycolate by glyoxylate reductase. nih.gov The detoxification of glyoxylate is a critical function, as its accumulation can be toxic. pnas.org

Enzymatic Transformations and Associated Enzymes

The metabolic fate of glyoxylate is determined by the action of several key enzymes. These enzymes are central to the functioning of the glyoxylate cycle and other related metabolic pathways.

Glycolate oxidase is a peroxisomal enzyme that plays a crucial role in photorespiration in plants and the production of glyoxylate in various organisms. nih.govoup.com This FMN-containing enzyme catalyzes the oxidation of glycolate to glyoxylate, with the concurrent reduction of oxygen to hydrogen peroxide. nih.govuniprot.org In plants, this reaction is a key step in the photorespiratory pathway, which recycles 2-phosphoglycolate, a toxic byproduct of the oxygenase activity of RuBisCO. oup.comoup.com

The glyoxylate produced by glycolate oxidase can then be further metabolized. In plants, it is primarily transaminated to form glycine. nih.gov The activity of glycolate oxidase is essential for preventing the accumulation of toxic levels of glycolate. nih.gov

Malate synthase and isocitrate lyase are the two signature enzymes of the glyoxylate cycle, enabling the bypass of the decarboxylation steps of the TCA cycle. frontiersin.orgnih.gov

Isocitrate lyase (ICL) catalyzes the cleavage of isocitrate into succinate and glyoxylate. wikipedia.orgebi.ac.uk This reaction is a critical control point, diverting isocitrate away from the TCA cycle and into the glyoxylate cycle. wikipedia.org By doing so, it facilitates the net assimilation of carbon from two-carbon compounds. wikipedia.org In some bacteria, such as Mycobacterium tuberculosis, isocitrate lyase also exhibits methylisocitrate lyase activity, playing a dual role in both the glyoxylate and methylcitrate cycles. frontiersin.orgwikipedia.org

Malate synthase (MS) catalyzes the condensation of glyoxylate with acetyl-CoA to form malate. ebi.ac.ukwikipedia.orgproteopedia.org This reaction effectively incorporates the two-carbon unit from acetyl-CoA into a four-carbon dicarboxylic acid. ebi.ac.uk The malate produced can then be oxidized to oxaloacetate, which can either re-enter the cycle or be used for gluconeogenesis. nih.gov Malate synthase, along with isocitrate lyase, is essential for the survival of many microorganisms on two-carbon sources and plays a role in the pathogenicity of some bacteria by enabling them to utilize fatty acids as a carbon source within a host. pnas.orgwikipedia.org

The coordinated action of these two enzymes allows organisms to thrive on simple carbon sources, highlighting the metabolic adaptability conferred by the glyoxylate cycle.

Alanine-Glyoxylate Aminotransferase (AGT) Pathway

A primary route for glyoxylate detoxification in humans occurs in the peroxisomes of hepatocytes, mediated by the enzyme Alanine-Glyoxylate Aminotransferase (AGT). nih.govuniprot.org AGT, encoded by the AGXT gene, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the transamination of glyoxylate. nih.govwikipedia.org In this reaction, L-alanine serves as the amino group donor, converting glyoxylate into the harmless amino acid glycine, while L-alanine itself is converted to pyruvate (B1213749). uniprot.orgacs.org This pathway is considered physiologically irreversible, underscoring its critical role as a detoxification mechanism. acs.org The high concentration of AGT within the peroxisome makes this organelle a crucial site for shielding the rest of the cell from glyoxylate accumulation and the subsequent risk of oxalate overproduction. nih.gov

A deficiency in AGT activity, resulting from mutations in the AGXT gene, leads to a rare but severe inborn error of metabolism known as Primary Hyperoxaluria Type 1 (PH1). nih.govresearchgate.net In the absence of functional AGT, glyoxylate accumulates in the peroxisome and is subsequently converted to oxalate by oxidases and dehydrogenases like lactate dehydrogenase (LDH). nih.gov The resulting overproduction of oxalate leads to its precipitation as calcium oxalate, causing recurrent kidney stones, nephrocalcinosis, and progressive renal failure. researchgate.net

| Key Components of the AGT Pathway | Function |

| Enzyme | Alanine-Glyoxylate Aminotransferase (AGT) |

| Substrates | Glyoxylate, L-alanine |

| Products | Glycine, Pyruvate |

| Cofactor | Pyridoxal 5'-phosphate (PLP) nih.gov |

| Subcellular Location | Peroxisome (primarily in hepatocytes) nih.gov |

| Associated Disease | Primary Hyperoxaluria Type 1 (PH1) researchgate.net |

Glyoxylate Reductase (GR) Activity

Another essential pathway for glyoxylate detoxification involves the enzyme Glyoxylate Reductase (GR), also known as Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR). researchgate.netwikipedia.org This enzyme belongs to the D-2-hydroxy-acid dehydrogenase superfamily and plays a dual role in metabolism. mdpi.com Its primary function in this context is to catalyze the NADPH-dependent reduction of glyoxylate to glycolate. wikipedia.orgmdpi.com This conversion prevents the highly reactive glyoxylate from being oxidized to oxalate. mdpi.com

GRHPR is widely distributed across various tissues and is found in multiple subcellular compartments, including the cytosol and mitochondria. researchgate.netnih.govnih.gov This broad distribution is vital for cellular health, as glyoxylate can be generated in different locations within the cell. researchgate.netnih.gov The detoxification of glyoxylate within mitochondria is particularly important, as this organelle is a site of its production from the metabolism of hydroxyproline. researchgate.netnih.gov

Genetic defects in the GRHPR gene cause Primary Hyperoxaluria Type 2 (PH2), another inherited metabolic disorder characterized by excessive oxalate production. researchgate.netnih.gov The deficiency of GRHPR activity leads to the accumulation of glyoxylate, which is then shunted towards oxalate production by lactate dehydrogenase. researchgate.netnih.gov This underscores the critical role of GRHPR in maintaining low cellular levels of glyoxylate.

| Feature | Description |

| Enzyme | Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) |

| Reaction | Reduction of glyoxylate to glycolate wikipedia.org |

| Cofactor | Prefers NADPH over NADH wikipedia.orgmdpi.com |

| Subcellular Location | Cytosol and Mitochondria researchgate.netnih.gov |

| Associated Disease | Primary Hyperoxaluria Type 2 (PH2) nih.gov |

Glyoxylate in Disease and Metabolic Disorders

The tight regulation of glyoxylate metabolism is crucial for health, and its dysregulation is a hallmark of several metabolic disorders. Beyond its well-established role in the primary hyperoxalurias, emerging research indicates that glyoxylate may be involved in more common metabolic diseases.

Glyoxylate as a Marker Metabolite

Recent metabolomic studies have highlighted glyoxylate as a potential early biomarker for Type 2 Diabetes (T2D). nih.govnih.gov A retrospective analysis of blood samples from long-term donors revealed that plasma glyoxylate levels became significantly elevated up to three years before a clinical diagnosis of T2D was made. nih.govsemanticscholar.org This increase in glyoxylate appeared even earlier than the rise in plasma glucose levels typically used for diagnosis. nih.govnih.gov

Further supporting this link, animal studies have shown a significant increase in plasma glyoxylate in diabetic mouse models. For instance, the C57BLKS/J-Leprdb/db−/− mouse model, which mimics many aspects of human T2D, exhibited a six-fold increase in plasma glyoxylate compared to non-diabetic controls. nih.gov These findings suggest that glyoxylate could serve as a predictive marker for T2D and its associated complications, such as diabetic nephropathy. nih.govresearchgate.net Additionally, an increase in glyoxylate and dicarboxylate metabolism has been observed in obese individuals with metabolic disorders. researchgate.net

Plasma Glyoxylate and Glucose Levels Prior to T2D Diagnosis Data adapted from a retrospective study on long-term blood donors. semanticscholar.org

| Time Before Diagnosis | Glyoxylate Level Change (vs. Control) | Glucose Level Change (vs. Control) |

| 3 Years | Significantly increased (P = 0.034) | Not significantly increased |

| At Diagnosis | Significantly increased | Significantly increased |

Role in Protein Glycation

Glyoxylate is a reactive α-oxoaldehyde, a class of compounds known to participate in non-enzymatic glycation reactions with proteins. nih.gov This process, known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds called Advanced Glycation End-products (AGEs). mdpi.comclinsurggroup.us The accumulation of AGEs is implicated in the pathophysiology of aging and various chronic diseases, particularly the complications of diabetes mellitus. mdpi.comnih.gov

AGEs contribute to tissue damage through two primary mechanisms:

Protein Cross-linking: They can form irreversible cross-links between proteins, such as collagen in blood vessel walls, leading to increased stiffness and impaired function. clinsurggroup.us

Receptor-mediated Signaling: AGEs can bind to specific cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers intracellular signaling cascades that promote oxidative stress and inflammation, contributing to diabetic complications like nephropathy, retinopathy, and neuropathy. nih.gov

The discovery of elevated glyoxylate levels in pre-diabetic and diabetic individuals provides a potential link between this metabolite and the burden of glycation. nih.gov Glyoxylate may contribute to the pool of reactive aldehydes that drive AGE formation, thereby directly or indirectly participating in the development of diabetes-associated complications. nih.gov

Vi. Analytical Techniques for the Characterization and Quantification of Methyl Glyoxylate

Chromatographic Methods

Chromatographic methods are widely used for separating and quantifying methyl glyoxylate (B1226380) from complex mixtures. These techniques often involve derivatization steps to enhance detectability and improve chromatographic behavior.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including methyl glyoxylate. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC-MS analysis has been used to validate the substrate and product in the oxidation of methyl glycolate (B3277807) to this compound. mdpi.comresearchgate.net In some GC-MS methods for analyzing related compounds like glyoxylate, derivatization with reagents such as ethylhydroxylamine and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is employed to make the analytes more volatile and stable for GC analysis. nih.govresearchgate.net A GC system coupled to a triple quadrupole mass spectrometer has been used for the measurement of glyoxylate metabolism analytes. nih.govresearchgate.net The GC is typically fitted with a suitable column, such as a VF17 ms (B15284909) column, and helium is used as a carrier gas. nih.gov Samples may undergo preparation steps including extraction and derivatization before GC-MS analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation and quantification of a wide range of compounds, including this compound. It is particularly useful for less volatile or thermally unstable compounds. HPLC methods often involve pre-column derivatization to improve detection sensitivity, especially when using UV detection.

One approach for the analysis of methyl glyoxal (B1671930) (a related α-dicarbonyl) and other dicarbonyls like glyoxal and dimethyl glyoxal by HPLC involves pre-column derivatization with 4-nitro-1,2-phenylenediamine. The resulting derivatives are then separated on a C-18 column and detected by a photodiode array detector at 255 nm. asianpubs.org This method has shown linearity in the range of 0.2-1.0 µg/mL with detection limits between 41-75 ng/mL. asianpubs.org

Another HPLC method for the quantification of methylglyoxal (B44143) in human plasma utilizes reverse-phase HPLC with UV detection after derivatization with 1,2-diamino-4,5-dimethoxybenzene. nih.gov This method is described as rapid and inexpensive, suitable for analyzing numerous plasma samples. nih.gov

HPLC with UV detection at 212 nm using a C-18 column and a mobile phase of 0.1% phosphoric acid solution has been established for the determination of methyl glycolate and this compound. mdpi.com The retention times for methyl glycolate and this compound were reported as 9.655 min and 4.695 min, respectively, under specific conditions. mdpi.com

HPLC methods for glyoxal and glyoxylic acid have also been developed, often involving derivatization with reagents like 1,2-diaminobenzene or phenylhydrazine (B124118), followed by spectrophotometric or spectrofluorimetric detection. asianpubs.orgnih.govnih.govgoogle.com While these methods focus on related compounds, the principles of derivatization and reversed-phase separation are applicable to this compound analysis.

Table 1: HPLC Parameters for Methyl Glycolate and this compound Analysis mdpi.com

| Parameter | Value |

| Detector Wavelength | 212 nm |

| Column Type | C-18 (Welch, 30 m × 250 µm × 0.25 µm) |

| Injection Volume | 10 μL |

| Temperature | 40 °C |

| Mobile Phase | 0.1% (v/v) phosphoric acid solution (pH 2.7) |

| Flow Rate | 0.5 mL/min |

| Retention Time (Methyl Glycolate) | 9.655 min |

| Retention Time (this compound) | 4.695 min |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry, making it suitable for the analysis of polar and non-volatile compounds like this compound. LC-MS/MS, a tandem mass spectrometry technique, is particularly useful for complex matrices and provides enhanced selectivity and lower detection limits.

Stable isotopic dilution analysis LC-MS/MS has been described for the measurement of methylglyoxal in physiological samples. nih.gov This method involves derivatization with 1,2-diaminobenzene to form a detectable adduct and uses a stable isotope-labeled internal standard for accurate quantification. nih.gov Pre-analytic processing steps are employed to prevent artifactual overestimation. nih.gov

LC-MS/MS methods have also been developed for the quantification of L-methyl glyoxylate monohydrate (LMGH) in the context of pharmaceutical analysis, utilizing electrospray ionization in multiple reaction monitoring (MRM) mode. derpharmachemica.com These methods can offer advantages in terms of specificity, accuracy, and reproducibility. derpharmachemica.com

LC-MS is also used for the separation and identification of glyoxylate and related dicarboxylate metabolites in biological samples, providing high-resolution and accurate mass information for precise molecular weight determination. creative-proteomics.com

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy can be used to characterize this compound. NMR analysis has been employed to study the formation of hemiacetals and acetals involving glyoxylic acid and methanol (B129727), which is relevant to the behavior of this compound in alcoholic solutions. researchgate.net NMR has also been used in the context of analyzing reaction mixtures containing this compound and related compounds. google.com While specific detailed NMR data for this compound might be found in spectral databases, general applications of NMR in characterizing similar α-keto esters and aldehydes are well-established. wiley-vch.denih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. Electron ionization mass spectrometry data for this compound (listed as acetic acid, oxo-, methyl ester) is available, showing a characteristic mass spectrum. nist.govnih.gov MS detection is coupled with chromatographic techniques like GC and LC to identify and quantify this compound in mixtures. nist.govnih.govnih.govresearchgate.netasianpubs.orgnih.govderpharmachemica.comcreative-proteomics.comresearchgate.net LC-MS analysis has been used to identify glyoxylate adducts based on their mass. researchgate.net Triple quadrupole mass spectrometry (QqQ MS) is used for targeted quantitative analysis, offering high sensitivity and selectivity through MRM mode. creative-proteomics.com High-resolution mass spectrometry (HR-MS), such as Orbitrap technology, provides superior mass accuracy and resolution for comprehensive metabolite profiling. creative-proteomics.com

High-Resolution Mass Spectrometry (HR-MS)